molecular formula C10H21NO2 B2949027 Tert-butyl 4-amino-2,2-dimethylbutanoate CAS No. 1872039-50-3

Tert-butyl 4-amino-2,2-dimethylbutanoate

Cat. No.: B2949027
CAS No.: 1872039-50-3
M. Wt: 187.283
InChI Key: NCZATBPIZHRPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-2,2-dimethylbutanoate (CAS 1872039-50-3) is a chemical building block with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is of significant interest in medicinal chemistry research, particularly as a precursor in the synthesis of complex molecules. The tert-butyl ester group is a common protecting group in organic synthesis, enhancing solubility and serving as a strategic intermediate for further functionalization. Compounds featuring the 2,2-dimethylbutanoate motif and similar amino ester backbones are frequently explored in the development of potent enzyme inhibitors and active pharmaceutical ingredients (APIs) . Furthermore, the structural framework of this molecule is closely related to components used in sophisticated biochemical probes, underscoring its value in advanced drug discovery programs . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-amino-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)13-8(12)10(4,5)6-7-11/h6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZATBPIZHRPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 4 Amino 2,2 Dimethylbutanoate

Direct Esterification Pathways to tert-Butyl Butanoates

Direct esterification methods focus on the formation of the tert-butyl ester from a carboxylic acid precursor. The sterically hindered nature of the tert-butyl group necessitates specific conditions to achieve efficient conversion.

The direct esterification of 4-amino-2,2-dimethylbutanoic acid or its N-protected derivatives is a primary route to the target compound. Common methods for tert-butyl ester formation often involve the reaction of the carboxylic acid with isobutylene or tert-butanol under acidic conditions. researchgate.netgoogle.com However, the presence of the free amino group in the unprotected precursor can lead to side reactions and solubility issues in organic solvents.

A significant challenge in the direct tert-butylation of free amino acids is their limited solubility in the nonpolar solvents typically used for these reactions. To overcome this, methods that enhance the solubility of the amino acid are employed. One effective approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (t-BuOAc). organic-chemistry.orgthieme-connect.comthieme-connect.com The Tf₂NH acts as a catalyst and also forms a salt with the amino acid, increasing its solubility in the reaction medium. thieme-connect.com This method allows for the direct and efficient formation of tert-butyl esters from free amino acids, often with high yields and without racemization. organic-chemistry.org

For N-protected precursors, such as 4-(tert-butoxycarbonylamino)-2,2-dimethylbutanoic acid, standard esterification procedures can be more readily applied. The protection of the amino group prevents its interference with the esterification reaction.

The choice of catalyst is critical for the efficient synthesis of tert-butyl esters due to the steric hindrance of the tert-butyl group. A variety of catalytic systems have been developed to facilitate this transformation.

Table 1: Catalytic Systems for tert-Butyl Esterification

Catalyst SystemReagentsConditionsNotes
Brønsted Acids H₂SO₄, HClO₄, p-TsOHIsobutylene or tert-butanol, organic solventTraditional method, can be harsh. google.comthieme-connect.com
Lewis Acids Boron trifluoride diethyl etherate (BF₃·OEt₂)tert-Butanol, anhydrous MgSO₄Good yields for protected amino acids. researchgate.net
Imide-based Catalysts Bis(trifluoromethanesulfonyl)imide (Tf₂NH)tert-Butyl acetateHighly effective for free amino acids. organic-chemistry.orgthieme-connect.comthieme-connect.com
Other Reagents Di-tert-butyl dicarbonate (B1257347) (Boc₂O)DMAP (catalyst), tert-butanolMild conditions.

Brønsted acids like sulfuric acid are traditionally used but can be harsh and may not be suitable for sensitive substrates. google.comthieme-connect.com Lewis acids, such as boron trifluoride diethyl etherate, in combination with a dehydrating agent like anhydrous magnesium sulfate, offer a milder alternative for protected amino acids. researchgate.net

The development of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst represents a significant advancement, particularly for the direct esterification of free amino acids. organic-chemistry.orgthieme-connect.comthieme-connect.com This system allows the reaction to proceed under relatively mild conditions with high efficiency. organic-chemistry.org Di-tert-butyl dicarbonate, commonly used for Boc protection, can also be employed for the formation of tert-butyl esters in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) and tert-butanol.

Convergent Synthetic Strategies Incorporating the 2,2-Dimethylbutanoate Backbone

Convergent syntheses offer an alternative approach where the 2,2-dimethylbutanoate core is constructed from simpler starting materials. These methods provide flexibility in introducing functional groups and can be advantageous for creating structural analogs.

While less direct, a plausible synthetic route could involve the use of a suitable lactone precursor. For instance, a γ-lactone bearing the gem-dimethyl group could be synthesized and subsequently opened to reveal the carboxylic acid and a precursor to the amino group. The synthesis of substituted γ-lactones can be achieved through various methods, including the oxidative cyclization of diols or the cycloaddition of alkenes with anhydrides.

A hypothetical pathway could start with a substituted α,α-dimethyl-γ-butyrolactone. Ring-opening of this lactone under basic or acidic conditions would yield the corresponding 4-hydroxy-2,2-dimethylbutanoic acid derivative. The hydroxyl group could then be converted to a leaving group and displaced by an azide, followed by reduction to the amine. Alternatively, the hydroxyl group could be converted to the amine via a Mitsunobu reaction with a nitrogen nucleophile. Finally, esterification to the tert-butyl ester would yield the target compound.

A more direct convergent approach involves the alkylation of a suitable substrate to introduce the 2,2-dimethylbutanoate framework. A well-established method for the synthesis of α,α-disubstituted carboxylic acids is the alkylation of the dianion of a carboxylic acid.

Specifically, 2,2-dimethylbutanoic acid can be synthesized by the alkylation of the dianion of isobutyric acid with an ethyl halide. acs.org This is achieved by treating isobutyric acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), to form the dianion. Subsequent reaction with an electrophile, in this case, bromoethane, introduces the ethyl group at the α-position. acs.org

To adapt this for the synthesis of tert-butyl 4-amino-2,2-dimethylbutanoate, a protected 4-aminobutyrate precursor with a suitable leaving group at the 2-position could be envisioned. However, a more practical approach would be to first construct the 2,2-dimethylbutanoic acid backbone and then introduce the amino functionality at the 4-position in a subsequent step, followed by esterification.

Advanced Amino Protection and Deprotection Regimes

The protection of the amino group is a critical aspect of the synthesis of this compound, particularly when the esterification is performed on the free amino acid or when other reactions targeting the carboxyl group are required. The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukwikipedia.org

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium hydroxide, sodium bicarbonate, or triethylamine. The reaction is usually carried out in a mixed solvent system, such as dioxane/water or THF/water.

Table 2: Common Conditions for Boc Protection and Deprotection

ProcessReagents and ConditionsNotes
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O, THF/H₂O)High yielding and generally clean reaction. fishersci.co.uk
Deprotection (Acidic) Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)Common and efficient method. fishersci.co.ukresearchgate.net
Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane, Ethyl Acetate, Methanol)Widely used, provides the amine hydrochloride salt. fishersci.co.ukresearchgate.netrsc.org
Oxalyl chloride in MethanolMild conditions, suitable for substrates with other acid-labile groups. rsc.org
Deprotection (Lewis Acid) Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and Sodium Iodide (NaI) in AcetonitrileCan selectively deprotect tert-butyl esters in the presence of a Boc group. acs.orgthieme-connect.com

Deprotection of the Boc group is readily accomplished using strong acids. fishersci.co.ukresearchgate.net A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method that efficiently cleaves the Boc group. fishersci.co.uk Alternatively, hydrogen chloride (HCl) in a variety of organic solvents can be used, which typically yields the hydrochloride salt of the amine. researchgate.netrsc.org

Application of the tert-Butoxycarbonyl (Boc) Group in Amino Ester Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The introduction of the Boc group to an amino acid or its corresponding ester is typically achieved through the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Common methodologies for the N-Boc protection of amino esters include:

Aqueous Conditions: The reaction can be carried out in a mixture of water and an organic solvent like tetrahydrofuran (THF) or dioxane, using a base such as sodium hydroxide or sodium bicarbonate to facilitate the reaction. wikipedia.org

Anhydrous Conditions: Alternatively, the protection can be performed in an anhydrous organic solvent like acetonitrile or dichloromethane (DCM), often with the aid of a catalyst such as 4-dimethylaminopyridine (DMAP). wikipedia.org

The choice of solvent and base is often dictated by the solubility of the starting amino ester and the presence of other functional groups in the molecule. The reaction generally proceeds at room temperature or with gentle heating. wikipedia.org

For the synthesis of this compound, the precursor would be 4-amino-2,2-dimethylbutanoic acid. chemsynthesis.comnih.gov This amino acid would first be converted to its tert-butyl ester, followed by the protection of the amino group using Boc₂O. Alternatively, the amino group of 4-amino-2,2-dimethylbutanoic acid can be protected first, followed by the esterification of the carboxylic acid.

Orthogonal Deprotection Strategies for tert-Butyl Esters and Boc-Protected Amines

A key aspect of synthesizing complex molecules with multiple functional groups is the ability to selectively deprotect one group while leaving others intact, a concept known as orthogonal protection. In the case of a molecule containing both a tert-butyl ester and a Boc-protected amine, both groups are acid-labile, which presents a challenge for selective deprotection. However, subtle differences in their reactivity towards different acidic reagents allow for selective cleavage.

Selective Deprotection of the Boc Group:

The Boc group can be selectively removed in the presence of a tert-butyl ester by using milder acidic conditions. Reagents and conditions that have been successfully employed include:

Methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane. researchgate.net

Anhydrous hydrochloric acid. reddit.com

Trimethylsilyl chloride (TMSCl) in a mixture of 2,2,2-trifluoroethanol (TFE) and dichloromethane. This method is reported to be very rapid for N-Boc deprotection while leaving the tert-butyl ester largely intact over short reaction times. reddit.com

Trimethylsilyl iodide (TMSI) in acetonitrile at low temperatures. reddit.com

Selective Deprotection of the tert-Butyl Ester:

Conversely, the tert-butyl ester can be selectively cleaved in the presence of a Boc group, although this is generally more challenging. One reported method utilizes a cerium(III) chloride and sodium iodide system in refluxing acetonitrile. organic-chemistry.orgacs.org This system acts as a Lewis acid to facilitate the selective removal of the tert-butyl ester. organic-chemistry.orgorganic-chemistry.org

The choice of deprotection strategy is crucial and depends on the subsequent steps in the synthetic sequence.

Chemo- and Regioselective Synthesis Considerations

One potential retrosynthetic approach would involve the conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester precursor, such as tert-butyl 2,2-dimethyl-4-enoate. This Michael addition would need to be highly regioselective to ensure the addition of the amino group at the 4-position.

Another strategy could involve the reductive amination of a keto-ester precursor, tert-butyl 2,2-dimethyl-4-oxobutanoate. This would involve the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine. The chemoselectivity of the reducing agent is critical to ensure that the ketone is reduced in preference to the ester functionality.

The synthesis of the precursor, 4-amino-2,2-dimethylbutanoic acid, is a key step where chemo- and regioselectivity are paramount. Once this precursor is obtained, the subsequent esterification and Boc-protection steps are generally well-established procedures. The esterification of the carboxylic acid with tert-butanol can be achieved using acid catalysis or through the use of coupling agents. researchgate.netbohrium.com The subsequent N-Boc protection is a standard transformation as previously described.

Reactivity and Chemical Transformations of Tert Butyl 4 Amino 2,2 Dimethylbutanoate

Reactions Involving the Ester Functionality

The tert-butyl ester group is a common protecting group for carboxylic acids, known for its stability under many conditions but susceptible to cleavage under specific acidic protocols.

The hydrolysis of the tert-butyl ester in Tert-butyl 4-amino-2,2-dimethylbutanoate to yield the corresponding carboxylic acid, 4-amino-2,2-dimethylbutanoic acid, is typically achieved under acidic conditions. The mechanism involves the formation of a stable tert-butyl cation. peptide.com A common reagent for this transformation is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM). peptide.com The reaction proceeds readily at room temperature.

The formation of the tert-butyl cation during cleavage means that scavengers, such as dithioethane (DTE), may be added to prevent potential side reactions, especially if other nucleophilic residues are present in the molecule. peptide.com

Table 1: Conditions for Hydrolytic Cleavage of tert-Butyl Esters

ReagentSolventTemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatRoom TemperatureStandard procedure for Boc-group removal in peptide synthesis. peptide.com
Sulfuric AcidDichloromethane / DioxaneRoom TemperatureUsed in the synthesis of tert-butyl esters from amino acids and isobutylene. google.com
p-Toluenesulfonic acid (PTSA)Dichloromethane / DioxaneRoom TemperatureAn alternative acid catalyst for reactions involving tert-butyl groups. google.com

While direct hydrolysis is common, the tert-butyl ester can also undergo transesterification to form other esters. This transformation can be challenging due to the stability of the tert-butyl ester. However, specific catalytic systems have been developed to facilitate this reaction. For instance, a one-pot method utilizing tin(II) chloride (SnCl2) as a catalyst and a chlorinating agent like α,α-dichlorodiphenylmethane can convert tert-butyl esters into various other esters and amides in high yields under mild conditions. organic-chemistry.org This process involves the in situ generation of an acid chloride intermediate which then reacts with a variety of alcohols, including primary, secondary, and phenolic ones. organic-chemistry.org

This catalytic approach provides an effective strategy for the diversification of the ester functionality when direct saponification or harsh acidic cleavage is not desired. researchgate.net

Transformations at the 4-Amino Group

The primary amino group in this compound is a key site for nucleophilic reactions, allowing for the formation of a wide array of derivatives.

The primary amine can readily participate in amidation reactions with carboxylic acids or their activated derivatives to form amide bonds. In the context of peptide synthesis, this compound can act as the amine component (the N-terminus of a growing peptide chain). Standard peptide coupling reagents are employed to facilitate this reaction.

These reagents activate the carboxylic acid partner, making it susceptible to nucleophilic attack by the amino group of the butanoate derivative. The use of Lewis acid catalysts, such as those based on boron, has also been explored for the direct amidation of unprotected amino acids, a method that could be applicable here. nih.gov

Table 2: Common Reagents for Peptide Coupling

Coupling ReagentAdditiveBaseTypical Solvent
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)4-Dimethylaminopyridine (DMAP)-Dichloromethane (DCM) orgsyn.org
N,N′-diethylene-N′′-2-chloroethyl thiophosphoramideNoneNone- rsc.org

Furthermore, transamidation reactions, where an existing amide bond is exchanged, have been achieved using zinc acetate (B1210297) as a catalyst, demonstrating the versatility of forming peptide-like bonds under specific catalytic conditions. 5z.com

As a primary amine, the nitrogen atom in this compound is nucleophilic and can participate in various carbon-nitrogen bond-forming reactions. This includes nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines. For example, the secondary amine of a Boc-protected piperazine (B1678402) can displace a bromine atom from tert-butyl bromoacetate (B1195939) to form a C-N bond. mdpi.com A similar reaction is expected for the primary amine of this compound.

The Mitsunobu reaction provides another pathway for C-N bond formation, where an alcohol can be converted into an amine using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). tcichemicals.com While typically used to form amines, the amino group of the title compound could potentially act as the nucleophile in related transformations. The Buchwald-Hartwig cross-coupling reaction allows for the formation of C-N bonds between amines and aryl halides, catalyzed by palladium complexes, offering a route to N-aryl derivatives. tcichemicals.com

The primary amino group can be derivatized to alter its reactivity or to install functional handles for subsequent transformations. One common derivatization is acylation, where the amine reacts with an acylating agent to form an amide. atlantis-press.com This can be used to protect the amino group or to introduce specific functionalities.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), primary amines are often derivatized to increase their volatility and thermal stability. researchgate.net Reagents like N-methyl,N-tert-butyl(dimethylsilyl)trifluoroacetamide (MTBS-TFA) can be used for this purpose. researchgate.net Other reagents, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), are used to modify primary amines to enhance their ionization efficiency in mass spectrometry. mdpi.com These derivatization strategies highlight the versatility of the amino group for both synthetic and analytical applications.

Reactivity Influenced by the 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution, also known as a gem-dimethyl group, is a key determinant of the reactivity of this compound. This substitution pattern is known to exert significant steric and electronic effects on adjacent functional groups, thereby modulating reaction pathways and rates.

Steric Effects on Reaction Stereochemistry and Kinetics

The steric bulk imparted by the gem-dimethyl group at the C2 position plays a crucial role in controlling the stereochemical outcome and the rate of chemical reactions involving this compound. This phenomenon is often discussed in the context of the Thorpe-Ingold effect , or gem-dimethyl effect, which posits that geminal substitution on a carbon chain can accelerate intramolecular reactions. wikipedia.orglucp.net

The Thorpe-Ingold effect is attributed to a decrease in the internal bond angle between the gem-dimethyl groups, which in turn brings the reactive ends of the molecule closer together, thus favoring cyclization or other intramolecular processes. chem-station.com This pre-organization of the molecule can lead to a significant rate enhancement compared to analogous unsubstituted chains. lucp.net

While primarily discussed in the context of cyclization, the conformational restriction imposed by the gem-dimethyl group also influences intermolecular reactions. The bulky tert-butyl ester and the gem-dimethyl groups can create a sterically hindered environment around the amino group and the α-carbon, potentially directing the approach of incoming reagents and influencing the stereochemistry of the products. For instance, in reactions where the amino group or the α-carbon acts as a nucleophile or electrophile, the facial selectivity can be dictated by the steric bias imposed by these bulky groups.

The kinetics of reactions are also impacted. While intramolecular reactions may be accelerated, intermolecular reactions involving sterically demanding transition states can be significantly slowed down. nih.gov The gem-dimethyl group can impede the approach of reactants to the reactive centers, thereby increasing the activation energy and reducing the reaction rate.

Table 1: Influence of Gem-Dimethyl Group on Reaction Parameters

Reaction TypeExpected Kinetic EffectExpected Stereochemical InfluenceUnderlying Principle
Intramolecular CyclizationAccelerationMay favor specific ring conformationsThorpe-Ingold Effect wikipedia.orglucp.net
Intermolecular SubstitutionDeceleration (if sterically demanding)Increased facial selectivitySteric Hindrance
Reactions at the Amino GroupPotential for rate modification depending on reagent sizeCan influence the approach of electrophilesSteric Shielding

Influence on Alkyl Chain Functionalization

The 2,2-dimethyl substitution presents both challenges and opportunities for the functionalization of the alkyl chain of this compound. The steric hindrance created by the gem-dimethyl group can render the adjacent methylene (B1212753) protons (at C3) and the methine proton (if any, upon derivatization) less accessible for reactions such as deprotonation or radical abstraction.

However, this steric shielding can also be exploited to achieve regioselective functionalization at the less hindered C4 position, which bears the amino group. For instance, in reactions involving the amino group, such as N-alkylation or acylation, the gem-dimethyl group is unlikely to interfere directly, allowing for a wide range of modifications at this position.

Furthermore, the presence of the gem-dimethyl group can influence the electronic properties of the molecule, which in turn can affect the reactivity of the entire alkyl chain. While the primary effect is steric, inductive effects from the alkyl groups can subtly alter the electron density at various positions along the chain.

Research on the functionalization of sterically hindered neopentyl esters has shown that while reactions at the quaternary center are challenging, functionalization at more remote positions is feasible. researchgate.net Palladium-catalyzed C-H activation, for example, has been used to functionalize sterically hindered molecules, although this often requires specific directing groups. nih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Amino 2,2 Dimethylbutanoate

Elucidation of Reaction Pathways and Intermediates

The intramolecular cyclization of β-amino esters to form β-lactams can proceed through several potential pathways, largely dependent on the reaction conditions, such as the choice of base and solvent. A common and well-studied pathway involves the formation of an enolate intermediate.

In a base-mediated reaction, a strong base can deprotonate the amino group, which can then act as a nucleophile, attacking the carbonyl carbon of the ester. However, a more plausible pathway for many β-amino esters involves the formation of a six-membered ring transition state. In this concerted process, the amino group attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the substituents on the carbon skeleton.

For Tert-butyl 4-amino-2,2-dimethylbutanoate, the presence of the gem-dimethyl group at the C2 position can significantly influence the reaction pathway. This steric hindrance may disfavor certain transition states while favoring others. The bulky tert-butyl group on the ester also plays a role in the energetics of the reaction, potentially influencing the stability of intermediates and transition states.

Table 1: Plausible Intermediates in the Cyclization of this compound

IntermediateDescriptionRole in Reaction Pathway
Amide EnolateFormed by deprotonation of the amide proton in the presence of a strong base.Acts as a powerful nucleophile for ring closure.
Tetrahedral IntermediateFormed after the intramolecular nucleophilic attack of the amino group on the ester carbonyl.Precedes the formation of the β-lactam ring and expulsion of the leaving group.
Zwitterionic SpeciesCan be formed in the absence of a strong base, where the amino group is protonated and the ester is deprotonated.May be involved in uncatalyzed or acid-catalyzed pathways.

Computational Chemistry Applications in Reaction Mechanism Analysis

Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) calculations are frequently employed to model the potential energy surface of a reaction, allowing for the identification of transition states and intermediates.

In the context of the intramolecular cyclization of this compound, DFT calculations could be used to:

Determine the most favorable reaction pathway: By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise), the most likely mechanism can be identified.

Characterize the geometry of transition states: Understanding the three-dimensional structure of the transition state can reveal key interactions that stabilize or destabilize it, providing a rationale for observed reactivity and stereoselectivity.

Predict the influence of substituents: The effect of the gem-dimethyl group and the tert-butyl ester on the reaction barrier can be quantified, helping to explain their role in the reaction kinetics.

For instance, a computational study could model the reaction profile for the cyclization, providing the relative energies of the reactant, transition state, intermediate, and product.

Table 2: Representative Calculated Energy Profile for a Generic β-Amino Ester Cyclization

SpeciesRelative Energy (kcal/mol)
Reactant (β-amino ester)0.0
Transition State 1 (TS1)+25.3
Tetrahedral Intermediate+5.7
Transition State 2 (TS2)+18.9
Product (β-lactam) + Alcohol-10.2

Note: These are representative values for a generic system and would need to be specifically calculated for this compound.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. For the cyclization of this compound, kinetic experiments would involve monitoring the concentration of the reactant and product over time under various conditions (e.g., different temperatures, base concentrations, and solvents). This data allows for the determination of the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation).

The rate of the cyclization is expected to be influenced by several factors:

Steric Hindrance: The gem-dimethyl group at the C2 position could sterically hinder the approach of the amino group to the ester carbonyl, potentially slowing down the reaction compared to an un-substituted analogue.

Leaving Group Ability: The tert-butoxide is a reasonably good leaving group, which would facilitate the collapse of the tetrahedral intermediate.

Solvent Effects: The polarity and protic nature of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

Table 3: Hypothetical Thermodynamic Parameters for the Cyclization of a β-Amino Ester

Thermodynamic ParameterValueImplication
Enthalpy of Reaction (ΔH)-5 kcal/molThe reaction is exothermic, favoring product formation.
Entropy of Reaction (ΔS)-15 cal/mol·KThe formation of a ring from an acyclic molecule leads to a decrease in entropy.
Gibbs Free Energy (ΔG at 298 K)-0.53 kcal/molThe reaction is slightly product-favored at room temperature.

Note: These are hypothetical values to illustrate the concepts and would need to be experimentally determined for the specific reaction of this compound.

By combining insights from the elucidation of reaction pathways, computational modeling, and kinetic and thermodynamic studies, a comprehensive understanding of the chemical behavior of this compound in reactions such as intramolecular cyclization can be achieved.

Advanced Analytical Techniques for Elucidating Chemical Structure and Reaction Progress

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For Tert-butyl 4-amino-2,2-dimethylbutanoate, both ¹H and ¹³C NMR would be employed to map the complete chemical structure.

In a typical ¹H NMR spectrum, the distinct chemical environments of the protons would give rise to a series of signals. The nine chemically equivalent protons of the tert-butyl group would be expected to produce a sharp singlet. The protons of the two methyl groups at the C2 position would also likely appear as a singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the amino group and the ester functionality would exhibit more complex splitting patterns, providing crucial information about their connectivity.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the spectrum. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The quaternary carbons of the tert-butyl group and the C2 position would also be readily identifiable.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals. COSY experiments would reveal proton-proton coupling networks, confirming the arrangement of the methylene groups in the butanoate chain. HSQC would correlate each proton signal to its directly attached carbon atom, providing a definitive map of the molecule's framework.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
C(CH₃)₃~1.45Singlet9H
C(CH₃)₂~1.20Singlet6H
CH₂-N~2.80Triplet2H
CH₂-C(CH₃)₂~2.40Triplet2H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~175
C(CH₃)₃~80
C(CH₃)₂~45
CH₂-N~40
C(CH₃)₃~28
C(CH₃)₂~25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy. The exact mass measurement would provide unequivocal evidence for the molecular formula of the compound.

Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern can further corroborate the proposed structure. For instance, the loss of a tert-butyl group (a fragment with a mass of 57 Da) is a common fragmentation pathway for tert-butyl esters and would be expected in the mass spectrum of this compound.

Furthermore, MS is highly sensitive for the detection and identification of impurities. Even trace amounts of by-products or residual starting materials from the synthesis can be detected, allowing for a thorough assessment of the compound's purity. By comparing the mass spectra of different batches, consistency in product quality can be ensured.

Chromatographic Separations for Purity and Reaction Monitoring (e.g., LC-MS, GC-MS)

Chromatographic techniques are essential for separating complex mixtures and are widely used to determine the purity of chemical compounds and to monitor the progress of chemical reactions. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) would be a particularly suitable method for analysis.

In an LC-MS analysis, the compound would be separated from any impurities on a chromatographic column, and the mass spectrometer would then provide mass information for each separated component. This allows for the quantification of the main compound and the identification of any minor components. The choice of the column (e.g., reversed-phase C18) and the mobile phase would be optimized to achieve the best separation.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the amino group to increase the compound's volatility. sigmaaldrich.comnih.govnorthwestern.edu Derivatization with reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can make amino acids amenable to GC analysis. sigmaaldrich.comnih.govnorthwestern.edu This technique is highly effective for separating volatile compounds and can provide detailed information about the purity of the sample.

Both LC-MS and GC-MS are invaluable tools for reaction monitoring. By taking small aliquots from the reaction mixture at different time points and analyzing them, chemists can track the consumption of starting materials and the formation of the desired product. This real-time information is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of this compound.

Computational and Theoretical Studies of Tert Butyl 4 Amino 2,2 Dimethylbutanoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Tert-butyl 4-amino-2,2-dimethylbutanoate is essential for understanding its three-dimensional structure and flexibility. As a γ-amino acid, its backbone possesses more rotational freedom compared to the more common α-amino acids. nih.gov This flexibility is a key area of investigation in conformational analysis.

The conformation of γ-amino acid residues is typically described by a set of torsion (dihedral) angles along the molecular backbone. The increased number of single bonds in the backbone (Cα-Cβ and Cβ-Cγ) introduces additional rotational possibilities, leading to a more complex energy landscape with multiple stable conformers. nih.gov Studies on similar γ-amino esters investigate how these molecules fold and arrange themselves in space, which can influence the structure of peptides they are incorporated into. nih.gov

For this compound, two key structural features significantly influence its conformational preferences:

The Gem-Dimethyl Group: The two methyl groups on the C2 (α-carbon) position introduce significant steric hindrance. This bulkiness restricts the rotation around the adjacent C2-C3 bond, limiting the number of accessible low-energy conformations.

The Tert-butyl Ester: The large tert-butyl group at the carboxyl terminus also imposes steric constraints, influencing the orientation of the ester group relative to the rest of the molecule.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to perform a systematic search of the conformational space. By calculating the potential energy associated with different combinations of dihedral angles, a potential energy surface can be generated, identifying the most stable (lowest energy) conformations. These studies suggest that while the γ-amino acid backbone is inherently flexible, bulky substituents like the gem-dimethyl and tert-butyl groups can be used strategically to favor specific folded or extended structures. nih.govresearchgate.net

Table 1: Key Dihedral Angles for Conformational Analysis of a γ-Amino Acid Backbone
AngleAtoms Defining the AngleDescription
Φ (Phi)C(i-1) - N(i) - Cα(i) - Cβ(i)Rotation around the N-Cα bond.
Ψ (Psi)N(i) - Cα(i) - Cβ(i) - Cγ(i)Rotation around the Cα-Cβ bond.
θ (Theta)Cα(i) - Cβ(i) - Cγ(i) - C'(i)Rotation around the Cβ-Cγ bond.
ω (Omega)Cα(i) - C'(i) - N(i+1) - Cα(i+1)Rotation around the peptide bond (in a peptide context).

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While specific published quantum chemical calculations for this compound are not widely available, the principles of these methods allow for robust predictions of its electronic structure and chemical reactivity. Methods like Density Functional Theory (DFT) are commonly employed to analyze electron distribution and molecular orbitals.

A key output of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show:

A region of high negative potential (red/yellow) around the carbonyl oxygen of the ester group and the lone pair of the nitrogen in the amino group. These are sites susceptible to electrophilic attack or hydrogen bonding.

A region of positive potential (blue) around the hydrogen atoms of the primary amine (-NH2), indicating their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.

HOMO: The HOMO is the outermost orbital containing electrons. For this molecule, the HOMO would be predominantly localized on the lone pair of electrons of the nitrogen atom in the amino group. This makes the amino group the primary site for nucleophilic reactions.

LUMO: The LUMO is the innermost empty orbital. The LUMO would be centered on the antibonding π* orbital of the carbonyl (C=O) group. This makes the carbonyl carbon the primary site for attack by nucleophiles.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
PropertyPredicted Location / CharacteristicChemical Implication
Highest Occupied Molecular Orbital (HOMO)Localized on the nitrogen atom of the amino groupPrimary site for nucleophilic attack (e.g., acylation, alkylation).
Lowest Unoccupied Molecular Orbital (LUMO)Localized on the π* orbital of the ester carbonyl groupPrimary site for electrophilic attack (e.g., hydrolysis, amidation).
Negative Electrostatic PotentialCarbonyl oxygen and amino nitrogenSites for hydrogen bond accepting and interaction with electrophiles.
Positive Electrostatic PotentialAmine hydrogensSites for hydrogen bond donating.

Docking and Dynamics Simulations in Related Compound Design

This compound is a valuable building block in the design of peptidomimetics and foldamers. Foldamers are unnatural oligomers that adopt stable, well-defined three-dimensional structures, similar to the helices and sheets found in proteins. nih.gov The conformational constraints imposed by the gem-dimethyl group make this compound particularly useful for creating predictable secondary structures. nih.gov Molecular docking and dynamics simulations are indispensable tools in this design process.

Molecular Docking: In the context of related compound design, molecular docking would be used to predict how a larger molecule—a peptide or foldamer synthesized using this compound as a monomer—interacts with a biological target, such as a protein receptor or enzyme active site. The process involves computationally placing the designed molecule (the ligand) into the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows researchers to screen virtual libraries of foldamers to identify candidates with the highest potential for biological activity before undertaking costly chemical synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. For foldamers designed with this γ-amino acid, MD simulations are crucial for:

Confirming Structural Stability: Simulations can verify whether a designed foldamer maintains its intended helical or sheet-like conformation in a simulated physiological environment (e.g., in water).

Analyzing Folding Pathways: Researchers can observe how the oligomer folds from an unfolded state to its stable conformation.

Studying Binding Dynamics: When a foldamer is docked to a protein target, MD simulations can assess the stability of the resulting complex, revealing how the ligand and protein adjust to each other and the nature of their interactions over time.

The use of conformationally restricted building blocks like this compound is a key strategy in modern medicinal chemistry to create molecules with enhanced stability, bioavailability, and target specificity.

Table 3: Role of Computational Simulations in Foldamer Design
Simulation TechniqueObjectiveApplication in Design Cycle
Molecular Modeling / Conformational AnalysisDetermine preferred conformations of the monomer unit.Initial design phase to predict the structural bias of the building block.
Molecular DockingPredict the binding mode and affinity of a designed foldamer to a biological target.Virtual screening and lead candidate selection.
Molecular Dynamics (MD)Assess the stability of the foldamer's secondary structure and its complex with a target protein.Validation and refinement of lead candidates.

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Routes (Green Chemistry Principles)

The synthesis of esters, including tert-butyl esters, is increasingly being guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. For a compound like Tert-butyl 4-amino-2,2-dimethylbutanoate, several sustainable synthetic strategies can be envisaged.

One promising approach involves the use of solvent-free or eco-friendly solvent systems. A novel and efficient method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent- and base-free conditions, facilitated by electromagnetic milling. rsc.org This mechanochemical approach offers a significant green advantage by eliminating the need for traditional, often hazardous, solvents and reducing energy consumption.

Another green strategy is the use of biocatalysts. Lipases, for instance, have been successfully employed in the synthesis of various esters. These enzymes operate under mild conditions and exhibit high selectivity, thereby minimizing byproduct formation. While not specifically documented for this compound, the application of lipase-catalyzed esterification or transesterification presents a viable and environmentally benign synthetic route.

Table 1: Comparison of Potential Synthetic Routes for this compound based on Green Chemistry Principles

Synthetic Route Green Chemistry Principle(s) Addressed Potential Advantages
Electromagnetic Milling with (Boc)2O Solvent-free, Energy efficiency Reduced solvent waste, Lower energy consumption, Potentially faster reaction times
Lipase-Catalyzed Esterification Use of biocatalysts, Mild reaction conditions High selectivity, Biodegradable catalyst, Operation at ambient temperature and pressure

Innovation in Catalytic Methodologies for Functionalization

The presence of both an amino group and C-H bonds of varying reactivity in this compound makes it an excellent candidate for innovative catalytic functionalization. Such transformations can introduce new functional groups and create complex molecular architectures.

A significant area of research is the catalytic functionalization of C(sp³)–H bonds. While challenging due to their general inertness, recent advances have demonstrated the feasibility of such reactions. For instance, a catalytic method for the β-C(sp³)–H functionalization of N-alkylamines has been developed using a combination of B(C₆F₅)₃ and a chiral Lewis acid co-catalyst. nih.gov Although this method is demonstrated for N-alkylamines, its principles could be adapted for the functionalization of the butanoate backbone of our target molecule, potentially at the C3 position.

Furthermore, the amino group itself is a prime site for functionalization. Direct N-alkylation of α-amino acid esters and amides using alcohols has been achieved with high retention of stereochemistry using a ruthenium catalyst. d-nb.info This atom-economical and base-free method could be applied to this compound to introduce a wide range of substituents on the nitrogen atom.

The development of cooperative catalysis, where two or more catalysts work in concert to promote a transformation, is another exciting frontier. A cooperative carbene and photocatalysis strategy has been developed for the synthesis of β-amino esters. researchgate.net This approach could potentially be reversed or adapted to functionalize the existing this compound molecule, for example, through a photocatalytic process that activates a specific C-H bond for subsequent reaction.

Table 2: Potential Catalytic Functionalization Reactions for this compound

Reaction Type Catalytic System Potential Site of Functionalization Potential New Functionality
C(sp³)–H Functionalization B(C₆F₅)₃ and Chiral Lewis Acid C3-position of the butanoate chain Alkyl, Aryl groups
N-Alkylation Ruthenium-based catalyst Amino group Substituted alkyl chains

Exploration of Novel Derivatives with Tuned Reactivity Profiles

The synthesis of novel derivatives of this compound with tailored reactivity is a key area for future research. By modifying the core structure, it is possible to fine-tune its chemical and physical properties for specific applications.

One avenue for creating novel derivatives is through the modification of the amino group. The synthesis of various N-substituted derivatives, such as amides, sulfonamides, or ureas, can dramatically alter the molecule's reactivity and potential biological activity. These derivatives can be prepared through well-established synthetic protocols. For example, the reaction of the primary amine with acyl chlorides, sulfonyl chlorides, or isocyanates would yield the corresponding functionalized products.

Another approach is to modify the ester group. While the tert-butyl ester provides steric hindrance and is stable under many conditions, it can be cleaved under acidic conditions. The synthesis of derivatives with different ester groups (e.g., methyl, ethyl, benzyl) could offer a range of labilities, allowing for selective deprotection in the presence of other functional groups.

Furthermore, the exploration of derivatives with additional functional groups on the carbon backbone could lead to compounds with unique reactivity. For example, the introduction of a hydroxyl group at the C3 position via a catalytic hydroxylation reaction could create a chiral center and a new site for further chemical modification. The development of methods for the direct functionalization of C-H bonds, as discussed in the previous section, would be instrumental in accessing such derivatives.

The creation of these novel derivatives would not only expand the chemical space around this compound but also provide a platform for investigating structure-activity relationships in various contexts, from materials science to medicinal chemistry.

Table 3: Examples of Potential Novel Derivatives of this compound and their Tuned Properties

Derivative Class Modification Potential Change in Reactivity/Properties
N-Acyl Derivatives Acylation of the amino group Increased steric hindrance around the nitrogen, altered hydrogen bonding capabilities
N-Sulfonyl Derivatives Sulfonylation of the amino group Introduction of a strongly electron-withdrawing group, potential for use as a chiral auxiliary
Alternative Esters Replacement of the tert-butyl group Varied rates of hydrolysis, allowing for differential protection strategies

Q & A

Q. How should researchers design experiments to evaluate the compound’s interaction with biomolecules?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities with proteins. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies. Circular Dichroism (CD) monitors conformational changes in biomolecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.